Trimeprazine maleate, (S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

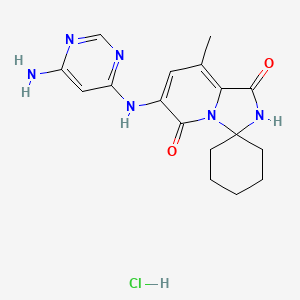

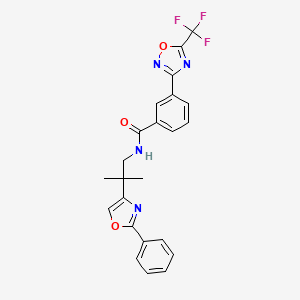

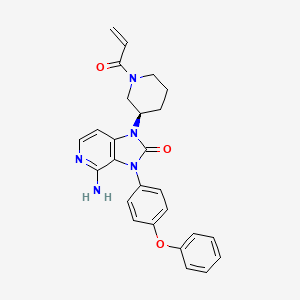

Trimeprazine maleate, (S)-, is the S isomer of Trimeprazine maleate --- a phenothiazine derivative used as an antipruritic.

Wissenschaftliche Forschungsanwendungen

1. Dermatological Applications

Trimeprazine maleate has been extensively studied for its effects in dermatological conditions. Notably, it has been effective in managing symptoms of atopic eczema. A study by Savin, Paterson, Adam, & Oswald (1979) found that trimeprazine did not significantly alter the onset of scratching bouts in atopic eczema patients during different sleep stages, but it did make sleep less broken, thereby modestly reducing overall nocturnal scratching (Savin et al., 1979). Similarly, a case report by Genois, Haig, Roches, Sirard, Le May, & McCuaig (2014) demonstrated significant improvement in a child with severe atopic dermatitis and refractory pruritus using a combination of clonidine and trimeprazine (Genois et al., 2014).

2. Antimicrobial Effects

Trimeprazine's antibacterial properties have been explored as well. Dastidar, Jairaj, Mookerjee, & Chakrabarty (1997) researched its antibacterial and bactericidal activities against various strains of bacteria, including Gram-positive and Gram-negative types. Their findings indicated that trimeprazine exhibits a minimum inhibitory concentration (MIC) between 10 and 100 micrograms/ml against these strains (Dastidar et al., 1997).

3. Impact on Thyroid Function

Research has also explored the impact of trimeprazine on thyroid function. A study by Sauvage, Rousseau, Marquet, Dumeirain, Raby, & Lachâtre (1999) found that Trimeprazine could affect thyroid hormone levels and suggested mechanisms including central and peripheral pathways (Sauvage et al., 1999).

4. Photodegradation Studies

The photodegradation of trimeprazine has been studied by Ahmad, Zaheer, Gupta, & Iqbal (2016). They found that under UV-A light in aerobic conditions, trimeprazine is photolabile, producing photoproducts through oxidative photodegradation (Ahmad et al., 2016).

5. Radiosensitizing Effects

Trimeprazine has been examined for its radiosensitizing effects on anoxic E. coli cells. A study by Maniar & Singh (1983) showed that trimeprazine, alongside another drug, promethazine, sensitized anoxic E. coli B/r cells to gamma-rays under certain conditions (Maniar & Singh, 1983).

6. Pediatric Applications

In pediatric medicine, trimeprazine has been used as a premedication. A study on its efficacy for this purpose was conducted by Gillett & Keil (1960), illustrating its application in a variety of pediatric operations, especially for ear, nose, and throat procedures (Gillett & Keil, 1960).

7. Pharmacokinetic Studies

In terms of pharmacokinetics, Agrawal & Wu (2007) developed a method based on drop-to-drop solvent microextraction coupled with gas chromatography/mass spectrometry for rapid determination of trimeprazine in rat urine and blood, aiding pharmacokinetic studies (Agrawal & Wu, 2007).

8. Diabetes and Pancreatic β Cell Growth

Interestingly, trimeprazine has been studied for its potential in promoting pancreatic β cell growth and function. Kuznetsova, Yu, Hollister-Lock, Opare-Addo, Rozzo, Sadagurski, Norquay, Reed, El Khattabi, Bonner-Weir, Weir, Sharma, & White (2016) found that trimeprazine can increase IRS2 in human islets and enhance β cell growth and function in mice, offering potential applications in diabetes treatment (Kuznetsova et al., 2016).

Eigenschaften

CAS-Nummer |

179463-08-2 |

|---|---|

Produktname |

Trimeprazine maleate, (S)- |

Molekularformel |

C22H26N2O4S |

Molekulargewicht |

414.52 |

IUPAC-Name |

10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (S)-, (2Z)-2-butenedioate (1:1) |

InChI |

1S/C18H22N2S.C4H4O4/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-3(6)1-2-4(7)8/h4-11,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m0./s1 |

InChI-Schlüssel |

WTHCVCKKSDUGIE-FXSDFHGDSA-N |

SMILES |

C[C@@H](CN(C)C)CN1c2ccccc2Sc3ccccc13.OC(=O)\C=C/C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Alimemazine maleate, (S)-; Trimeprazine maleate, (+)-; Trimeprazine maleate, (S)- |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide](/img/structure/B611399.png)

![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B611407.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)